

The Unseen Aftermath: A Toxicological Deep-Dive into Dinotefuran Metabolites

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Compound of Interest		
Compound Name:	Dinotefuran-NHCO-propionic acid	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

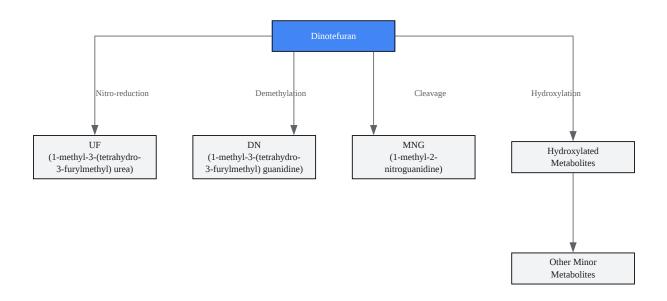
Introduction

Dinotefuran, a third-generation neonicotinoid insecticide, has gained widespread use in agriculture due to its high efficacy against a broad spectrum of insect pests. Its unique chemical structure, lacking a chlorinated aromatic ring, distinguishes it from other neonicotinoids. However, the focus on the parent compound often overshadows the potential toxicological significance of its metabolites. As dinotefuran undergoes biotransformation in various organisms and the environment, a comprehensive understanding of the toxic potential of its metabolic byproducts is crucial for a thorough risk assessment. This guide provides a detailed examination of the toxicological profiles of dinotefuran's primary metabolites, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Metabolic Pathways of Dinotefuran

Dinotefuran is metabolized through several key pathways, primarily involving N-demethylation, hydroxylation of the tetrahydrofuran ring, and nitro-reduction. The major metabolites identified are 1-methyl-3-(tetrahydro-3-furylmethyl) urea (UF) and 1-methyl-3-(tetrahydro-3-furylmethyl) guanidium dihydrogen (DN). Another metabolite, 1-methyl-2-nitroguanidine (MNG), is also formed through cleavage of the methyl-furan moiety.[1] The biotransformation of dinotefuran is a critical factor in its overall toxicological profile, as the resulting metabolites can exhibit different toxicokinetic and toxicodynamic properties compared to the parent compound.





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Figure 1: Simplified metabolic pathway of dinotefuran.

Quantitative Toxicological Data

A precise comparison of the toxicological profiles of dinotefuran and its metabolites is essential for risk assessment. The following tables summarize the available quantitative data. It is important to note that while data for dinotefuran is readily available, specific oral toxicity data for its metabolites in mammals is limited in the public domain. Regulatory assessments have suggested that the metabolites generally pose a lower hazard to mammals than the parent compound.

Table 1: Acute Oral Toxicity Data



Compound	Species	LD50 (mg/kg bw)	Toxicity Category	Reference(s)
Dinotefuran	Rat (male)	2804	III	[2]
Rat (female)	2000	III	[1][3]	
Mouse	>2000	-		
UF (Urea metabolite)	Rat	Data not available	-	-
DN (Guanidine metabolite)	Rat	Data not available	-	-
MNG (Nitroguanidine metabolite)	Mouse	>1000	-	

Toxicity Categories (EPA): I = Highly Toxic, II = Moderately Toxic, III = Slightly Toxic, IV = Practically Non-toxic

Table 2: No Observed Adverse Effect Level (NOAEL)

Compound	Species	Study Duration	Critical Effect	NOAEL (mg/kg bw/day)	Reference(s
Dinotefuran	Rat	2-year	Reduced body weight	100	[4]
Dog	1-year	Reduced body weight	22		
UF (Urea metabolite)	-	-	-	Data not available	-
DN (Guanidine metabolite)	-	-	-	Data not available	-



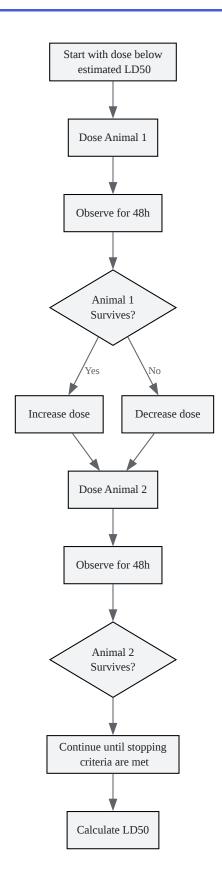
Experimental Protocols

Acute Oral Toxicity Assessment (OECD 425: Up-and-Down Procedure)

This protocol is designed to estimate the LD50 of a substance with a reduced number of animals.

- Test System: Young adult female rats are typically used.
- Procedure:
 - A single animal is dosed at a level just below the estimated LD50.
 - If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
 - The dose progression follows a set factor (e.g., 3.2).
 - Animals are observed for at least 14 days for mortality and clinical signs of toxicity.
 - The LD50 is calculated using the maximum likelihood method.[5][6][7][8][9]
- Significance: This method provides a statistically robust LD50 value while minimizing animal
 use.





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Figure 2: Workflow for OECD 425 Acute Oral Toxicity Test.



Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay

This in vitro assay determines the binding affinity of a compound to nAChRs.

Materials:

- Membrane preparation from a source rich in nAChRs (e.g., insect heads, cultured cells expressing the receptor).
- Radioligand with known high affinity for the nAChR (e.g., [3H]imidacloprid).
- Test compound (dinotefuran or its metabolites).
- Scintillation counter.

Procedure:

- Incubate the membrane preparation with the radioligand in the presence of varying concentrations of the test compound.
- Separate the bound from the free radioligand by rapid filtration.
- Quantify the radioactivity of the bound ligand using a scintillation counter.
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
- Significance: This assay elucidates the direct interaction of the test compounds with their primary molecular target.

In Vitro Reactive Oxygen Species (ROS) Assay

This assay measures the generation of ROS in cultured cells upon exposure to a test compound.

Materials:

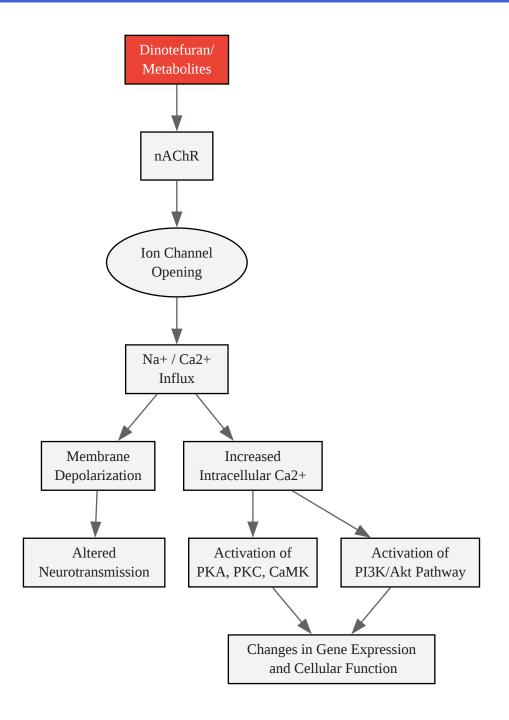


- Cultured cells (e.g., neuronal or hepatic cell lines).
- 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe.
- Test compound (dinotefuran or its metabolites).
- Fluorescence microplate reader or flow cytometer.
- Procedure:
 - Load the cells with DCFH-DA, which is non-fluorescent.
 - Expose the cells to the test compound.
 - In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
 - Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.
 [10]
- Significance: This assay provides a measure of oxidative stress, a common mechanism of toxicity.

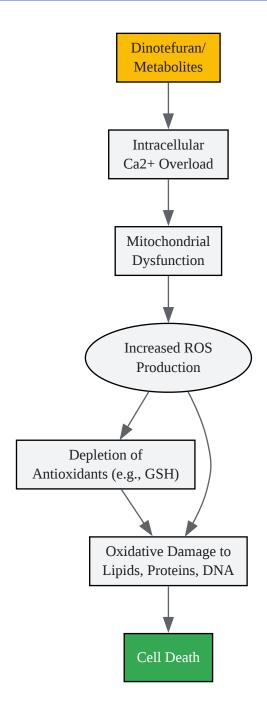
Signaling Pathways and Toxicological Mechanisms Nicotinic Acetylcholine Receptor (nAChR) Signaling

Dinotefuran, like other neonicotinoids, acts as an agonist at the insect nAChR.[4] This leads to the persistent opening of the ion channel, causing an influx of cations (primarily Na⁺ and Ca²⁺) and continuous nerve stimulation, which results in paralysis and death of the insect. In mammals, dinotefuran has a much lower affinity for nAChRs, which contributes to its selective toxicity. The downstream signaling cascade initiated by nAChR activation involves calciumdependent pathways, including the activation of protein kinase A (PKA), protein kinase C (PKC), and calcium/calmodulin-dependent protein kinase (CaMK), as well as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.









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